

JTV-519 Hemifumarate in Cardiomyocyte Electrophysiology: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and therapy. Primarily recognized for its role as a ryanodine receptor 2 (RyR2) stabilizer, JTV-519 mitigates diastolic Ca2+ leakage from the sarcoplasmic reticulum, a key factor in cardiac arrhythmias and heart failure.[1][2] Beyond its primary target, JTV-519 exhibits multi-channel blocking properties, influencing a range of cardiac ion channels essential for normal cardiomyocyte excitability. These include the fast sodium current (INa), L-type calcium current (ICa), and various potassium currents such as the rapid delayed rectifier (IKr) and the inward rectifier (IK1).[1][3][4]

This document provides detailed application notes and patch-clamp protocols for investigating the electrophysiological effects of **JTV-519 hemifumarate** on isolated cardiomyocytes.

Data Presentation: Quantitative Effects of JTV-519 on Cardiac Ion Channels

The following table summarizes the known quantitative effects of JTV-519 on key cardiac ion channels, as determined by whole-cell patch-clamp experiments.



Ion Channel	Species	JTV-519 Concentrati on	Effect	IC50 Value	Reference
INa (Fast Sodium Current)	Guinea Pig	1 μΜ	Inhibition	~1.2 µM (at -60 mV holding potential)	[3]
~2 µM (at -90 mV holding potential)	[3]				
ICa,L (L-type Calcium Current)	Rat	1.0 μΜ	22.0 ± 3.3% inhibition	Not explicitly stated	[5]
3.0 μΜ	$59.6 \pm 1.4\%$ inhibition	Not explicitly stated	[5]		
IKr (Rapid Delayed Rectifier K+ Current)	Guinea Pig	1-5 μΜ	Inhibition	1.2 μΜ	[6]
IKs (Slow Delayed Rectifier K+ Current)	Guinea Pig	1 and 5 μM	No significant change	Not applicable	[6]
IK1 (Inward Rectifier K+ Current)	Guinea Pig	Not specified	Inhibition	Not specified	[3]

Experimental ProtocolsCardiomyocyte Isolation

A successful patch-clamp experiment begins with the isolation of healthy, viable cardiomyocytes. The following is a generalized enzymatic digestion protocol that can be



adapted for various species (e.g., rat, mouse, guinea pig).

Materials:

- Perfusion Buffer: Calcium-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL). The optimal concentrations may vary depending on the enzyme lot and animal species.
- Stop Solution: Perfusion buffer containing 10% bovine serum albumin (BSA) and 50 μM CaCl2.
- Storage Solution: Tyrode's solution with 1.8 mM CaCl2.

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
- Perfuse the heart with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C for 5-10 minutes to clear the blood.
- Switch the perfusion to the Enzyme Solution and digest for 10-20 minutes, or until the heart becomes flaccid.
- Detach the ventricles, mince the tissue in the Stop Solution, and gently triturate with a Pasteur pipette to release individual cells.
- Filter the cell suspension through a nylon mesh (e.g., 100 μm) to remove undigested tissue.
- Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
- Carefully remove the supernatant and gently resuspend the cells in the Storage Solution.



 Cells should be allowed to recover for at least 30 minutes before initiating patch-clamp experiments.

Whole-Cell Patch Clamp Recordings

The whole-cell patch-clamp configuration allows for the recording of macroscopic currents from the entire cell membrane.

General Setup:

- Microscope: Inverted microscope with appropriate optics.
- Micromanipulator: To precisely position the patch pipette.
- Amplifier and Digitizer: e.g., Axopatch or HEKA EPC series.
- Software: pCLAMP, PatchMaster, or similar for data acquisition and analysis.
- Perfusion System: To exchange external solutions.

Protocol for Measuring Fast Sodium Current (INa)

Solutions:

- External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose, 0.001 Nifedipine (to block ICa); pH 7.4 with NaOH.
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.

Voltage-Clamp Protocol:

- Establish a whole-cell recording.
- Hold the membrane potential at -120 mV to ensure full availability of sodium channels.
- Apply depolarizing voltage steps from -90 mV to +60 mV in 10 mV increments for 50 ms.



- A short (500 ms) pre-pulse to -140 mV can be used to maximize channel availability before the test pulse.
- To investigate the voltage-dependence of inactivation, use a two-pulse protocol: a 500 ms pre-pulse to various potentials followed by a test pulse to -20 mV.
- JTV-519's effect on INa is state-dependent; therefore, applying the drug at different holding potentials (e.g., -90 mV vs. -60 mV) can reveal its preference for the resting or inactivated state of the channel.[3]

Protocol for Measuring L-type Calcium Current (ICa,L)

Solutions:

- External Solution (in mM): 135 TEA-Cl, 5.4 CsCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10
 Glucose; pH 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.03 mM) should be included to block INa.
- Internal Solution (in mM): 120 Cs-Aspartate, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH
 7.2 with CsOH.

Voltage-Clamp Protocol:

- Establish a whole-cell recording.
- Hold the membrane potential at -40 mV to inactivate remaining sodium channels.
- Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms.
- The current-voltage relationship for ICa,L typically peaks around +10 to +20 mV.

Protocol for Measuring Rapid Delayed Rectifier Potassium Current (IKr)

Solutions:

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10
 Glucose; pH 7.4 with NaOH. Nifedipine (0.001 mM) and TTX (0.03 mM) should be included



to block ICa and INa. To isolate IKr, a specific IKs blocker like Chromanol 293B can be used if necessary, or the protocol can be designed to minimize IKs contribution.

Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

Voltage-Clamp Protocol:

- Establish a whole-cell recording.
- Hold the membrane potential at -50 mV.
- Apply depolarizing voltage steps to various potentials (e.g., -40 mV to +60 mV) for 1-2 seconds to activate the channels.
- Repolarize the membrane to -50 mV to record the characteristic tail currents of IKr. The amplitude of the tail current is proportional to the channel conductance at the preceding depolarizing potential.
- The effect of JTV-519 on IKr is a key determinant of its potential to prolong the action potential duration.[6]

Protocol for Measuring Inward Rectifier Potassium Current (IK1)

Solutions:

- External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. BaCl2 (0.1-0.2 mM) can be used to block IK1 and confirm its identity.
- Internal Solution (in mM): 120 K-Aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with KOH.

Voltage-Clamp Protocol:

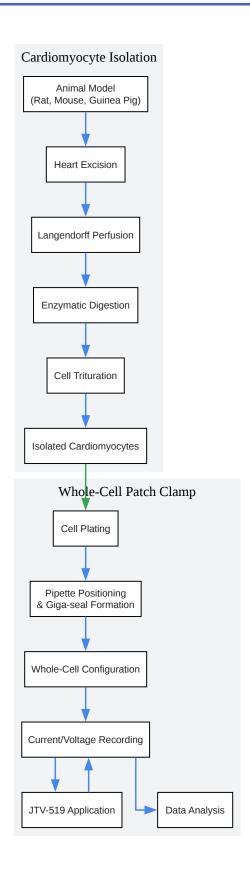
Establish a whole-cell recording.



- Hold the membrane potential at -80 mV.
- Apply a series of hyperpolarizing and depolarizing voltage steps from -120 mV to -40 mV in 10 mV increments for 200 ms.
- IK1 exhibits strong inward rectification, meaning it passes current more readily in the inward direction (at potentials negative to the potassium reversal potential) than in the outward direction.

Mandatory Visualizations

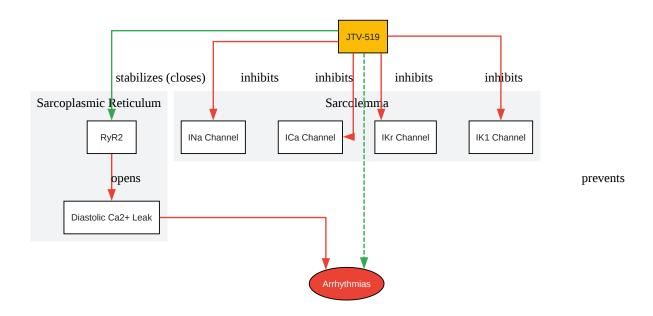




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Caption: Experimental workflow for patch-clamp analysis of JTV-519 in cardiomyocytes.





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Caption: JTV-519's multi-target mechanism of action in a cardiomyocyte.

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